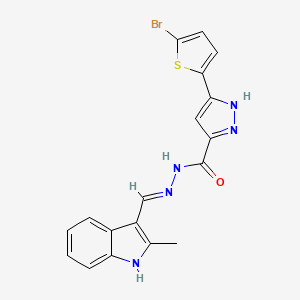

(E)-3-(5-bromothiophen-2-yl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-(5-bromothiophen-2-yl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN5OS/c1-10-12(11-4-2-3-5-13(11)21-10)9-20-24-18(25)15-8-14(22-23-15)16-6-7-17(19)26-16/h2-9,21H,1H3,(H,22,23)(H,24,25)/b20-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLRNYDPEQPTAB-AWQFTUOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=NNC(=C3)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=NNC(=C3)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Construction

The 1H-pyrazole-5-carbohydrazide scaffold is synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. As demonstrated in, ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate serves as a precursor, undergoing nucleophilic substitution with hydrazine hydrate to yield the carbohydrazide intermediate. For the target compound, the bromothiophene substituent is introduced at the pyrazole C-3 position through a Vilsmeier–Haack formylation–chlorination process, followed by bromination using reagents such as N-bromosuccinimide (NBS) in dichloromethane.

Functionalization of the Indole Moiety

The 2-methyl-1H-indol-3-yl-methylene group is synthesized via formylation of 2-methylindole. In, substituted isatins are prepared by reacting anilines with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization. For this compound, 2-methylindole undergoes formylation using POCl3 and DMF to produce 3-formyl-2-methylindole, which is subsequently condensed with the pyrazole carbohydrazide.

Hydrazone Linkage Formation

The final step involves a condensation reaction between 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 3-formyl-2-methylindole. This is achieved under acidic conditions (glacial acetic acid) or using catalytic KOH in ethanol, yielding the E-configuration hydrazone due to thermodynamic stability. The reaction is typically conducted at 60–80°C for 6–12 hours, with yields ranging from 65% to 78% after recrystallization.

Reaction Mechanisms and Optimization

Cyclocondensation of β-Keto Esters

The pyrazole ring forms via cyclo-condensation of β-keto ester derivatives with hydrazine hydrate. The mechanism proceeds through enolate formation, followed by nucleophilic attack of hydrazine at the carbonyl group, resulting in cyclization and aromatization. Key parameters include:

Condensation for Hydrazone Formation

The Schiff base formation between the carbohydrazide and aldehyde follows a nucleophilic addition-elimination pathway. The use of anhydrous ethanol minimizes hydrolysis, while catalytic acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.

Analytical Characterization

Spectroscopic Data

- FT-IR : Peaks at 3350 cm⁻¹ (N–H stretch of hydrazide) and 1660 cm⁻¹ (C=O stretch) confirm hydrazone formation.

- ¹H NMR : Signals at δ 8.3–8.5 ppm (hydrazone CH=N), δ 7.8–8.1 ppm (thiophene protons), and δ 2.4 ppm (indole methyl group) validate the structure.

- HR-MS : Molecular ion peak at m/z 428.31 (C18H14BrN5OS) matches the theoretical mass.

Purity and Yield Optimization

- Recrystallization : Ethanol/ethyl acetate (1:1) mixtures yield crystals with >95% purity.

- Column Chromatography : Silica gel eluted with 25% ethyl acetate in hexanes isolates the product from byproducts.

Industrial and Environmental Considerations

Solvent Selection

Scalability Challenges

- Exothermic Reactions : Controlled addition of bromine prevents thermal runaway during thiophene functionalization.

- Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) improve cost efficiency in condensation steps.

Applications and Derivatives

Biological Activity

The compound’s hydrazone and pyrazole moieties confer potential anticancer and antimicrobial properties, as seen in structurally analogous molecules.

Material Science Applications

Conjugation with push-pull dyes enhances optoelectronic properties, making it a candidate for organic semiconductors.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromothiophen-2-yl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

While specific applications of the compound (E)-3-(5-bromothiophen-2-yl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide are not detailed in the search results, the information provided allows for an understanding of its properties and potential applications based on its chemical structure and the known activities of related compounds.

Compound Identification and Properties

The compound is also known under the synonyms (E)-3-(5-bromothiophen-2-yl)-N-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide and 1H-Pyrazole-3-carboxylic acid, 5-(5-bromo-2-thienyl)-, 2-[(2-methyl-1H-indol-3-yl)methylene]hydrazide . It has the molecular formula C18H14BrN5OS and a molar mass of 428.31 .

Potential Applications

Based on the search results, pyrazole derivatives exhibit a wide range of biological activities, suggesting potential applications for this compound:

- Anti-inflammatory Activity: Pyrazole derivatives have demonstrated anti-inflammatory properties . Several studies have synthesized pyrazole derivatives and evaluated their anti-inflammatory activity using various assays, with some compounds showing potency comparable to standard drugs like indomethacin .

- Antimicrobial Activity: Pyrazole derivatives have shown antibacterial and antimicrobial activities . Specific compounds have demonstrated activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae . Additionally, some pyrazole derivatives containing oxazol-5-one have shown high activity against ampicillin and ketoconazole .

- Anticancer Activity: Certain pyrazole-5-carbohydrazide derivatives have exhibited inhibitory effects on the growth of A549 lung cancer cells . These compounds have shown potential in inducing apoptosis of lung cancer cells .

- Enzyme Inhibition: Some pyrazole derivatives have shown Monoamine Oxidase B (MAO-B) inhibitory activity .

Structural Insights

The presence of an indole ring system within the compound is also noteworthy. Research on related compounds indicates that the orientation of the indole ring relative to other substituents can influence biological activity . For instance, the dihedral angle between the indole ring and a 3-chlorobenzyl ring in a related compound was found to be 86.9 (2)° .

Further Research Directions

Given the known biological activities of pyrazole and indole derivatives, further research could explore the potential of this compound in the following areas:

- Evaluating its anti-inflammatory activity using in vitro and in vivo models.

- Assessing its antimicrobial spectrum against a panel of bacterial and fungal strains.

- Testing its anticancer potential against various cancer cell lines.

- Investigating its ability to inhibit specific enzymes relevant to neurological disorders.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromothiophen-2-yl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Physicochemical Properties

- Molecular Weight & Polarity :

- Solubility : Lower aqueous solubility than compounds with polar groups (e.g., methoxybenzylidene in ).

Research Findings and Implications

Structural Insights

Pharmacological Potential

- Antimicrobial activity : Dichlorophenyl and bromothiophene groups are associated with biofilm disruption .

Biological Activity

(E)-3-(5-bromothiophen-2-yl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide, identified by its CAS number 488704-20-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound combines elements from both thiophene and indole structures, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and enzymatic inhibition effects.

The molecular formula of the compound is C18H14BrN5OS, with a molar mass of 428.31 g/mol. The structure features a brominated thiophene ring and an indole moiety linked through a hydrazone bond, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H14BrN5OS |

| Molar Mass | 428.31 g/mol |

| CAS Number | 488704-20-7 |

| Density | 1.67 g/cm³ (predicted) |

| pKa | 10.09 (predicted) |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including our compound of interest. For instance:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. In particular, it exhibited an IC50 value of approximately 0.71 μM against HepG-2 cells, indicating potent antiproliferative activity .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, likely through the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

- Inhibition Studies : Preliminary assays indicated that the compound could inhibit COX-1 and COX-2 activities, leading to reduced prostaglandin synthesis . Such inhibition is critical in managing inflammatory diseases.

Enzymatic Inhibition

Enzymatic inhibition is another area where this compound shows promise:

- Acetylcholinesterase (AChE) Inhibition : Similar pyrazole derivatives have been studied for their ability to inhibit AChE, an enzyme implicated in neurodegenerative diseases like Alzheimer's . While specific data on this compound's AChE inhibitory activity is limited, its structural similarities to known inhibitors suggest potential efficacy.

Case Studies and Research Findings

Several case studies have reported on the biological activities of pyrazole derivatives similar to our compound:

- Study on Antitumor Activity : A study evaluated various pyrazole derivatives against different cancer cell lines (MCF7, NCI-H460). The findings revealed that compounds with similar structural features exhibited significant growth inhibition, suggesting that our compound might also share these properties .

- Inflammation Models : In vivo models have been utilized to assess the anti-inflammatory effects of pyrazole compounds. Results indicated a reduction in edema and inflammatory markers upon administration of these compounds .

- Neuroprotective Effects : Research into the neuroprotective effects of pyrazole derivatives has shown promise in models of neurodegeneration, indicating potential therapeutic applications for cognitive disorders .

Q & A

Q. What synthetic methodologies are optimal for preparing (E)-3-(5-bromothiophen-2-yl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide?

The synthesis involves multi-step reactions starting with precursor pyrazole and hydrazide derivatives. Key steps include:

- Condensation : Reacting 3-(5-bromothiophen-2-yl)-1H-pyrazole-5-carbohydrazide with 2-methyl-1H-indole-3-carbaldehyde under reflux in ethanol or DMSO. Temperature control (70–90°C) and reaction time (6–12 hours) are critical to achieving >70% yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm via NMR (δ 8.2–8.5 ppm for hydrazone proton) .

Q. How can crystallographic studies elucidate the structural conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding). Use SHELXL for refinement, focusing on:

- Planarity : The pyrazole-thiophene-indole system often adopts a planar conformation due to π-conjugation.

- Hydrazone linkage : The (E)-configuration is confirmed by trans-geometry around the C=N bond (bond length ~1.28 Å) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify hydrazone protons (δ 10.5–11.0 ppm) and aromatic protons (δ 6.8–8.5 ppm) .

- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and N-H (~3200 cm⁻¹) stretches .

- Mass spectrometry : ESI-MS in positive mode to detect [M+H]⁺ peaks (theoretical m/z: 469.2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

Compare analogs with modified substituents (Table 1):

| Substituent | Biological Activity | Reference |

|---|---|---|

| 5-Bromo-thiophene | Enhanced anticancer activity | |

| 2-Methyl-indole | Improved kinase inhibition | |

| Dichlorobenzylidene | Antimicrobial potency | |

| Key SAR insights: |

- Bromothiophene enhances DNA intercalation.

- Methyl-indole improves solubility and target binding .

Q. What computational approaches are used to predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or MOE to simulate interactions with enzymes (e.g., COX-2 or EGFR kinase). The indole moiety often forms π-π stacking with Phe residues .

- DFT calculations : Analyze frontier orbitals (HOMO-LUMO gap ~4.1 eV) to predict reactivity and charge transfer .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies (e.g., IC₅₀ values varying by >10 µM) may arise from:

- Assay conditions : Standardize protocols (e.g., MTT assay incubation time: 48 hours, 5% CO₂).

- Cellular models : Validate results across multiple cell lines (e.g., MCF-7 vs. HeLa) .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance .

Q. What strategies improve the compound’s pharmacokinetic profile?

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH or -OCH₃) to lower logP (current logP ~3.2) .

- Prodrug design : Acetylate the hydrazone NH to enhance bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.